Theophyllidine-d6 Hydrochloride
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Overview
Description
Theophyllidine-d6 Hydrochloride is a deuterated derivative of Theophyllidine, a compound used primarily in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including metabolic studies and pharmacokinetic analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Theophyllidine-d6 Hydrochloride typically involves the deuteration of Theophyllidine. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Theophyllidine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines are typically employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include deuterated analogs of Theophyllidine derivatives, which are valuable in various research applications .
Scientific Research Applications
Theophyllidine-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Mechanism of Action
Theophyllidine-d6 Hydrochloride exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi and pulmonary blood vessels. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and vasodilator properties .
Comparison with Similar Compounds
Theophylline: A non-deuterated analog used in the treatment of asthma and COPD.
Dyphylline: Another xanthine derivative with bronchodilator properties.
Uniqueness: Theophyllidine-d6 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in both research and industrial applications, providing insights that are not easily obtainable with non-deuterated compounds .
Properties
IUPAC Name |
N-(trideuteriomethyl)-4-(trideuteriomethylamino)-1H-imidazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-7-5-4(6(11)8-2)9-3-10-5;/h3,7H,1-2H3,(H,8,11)(H,9,10);1H/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHAZBQSUILUIJ-TXHXQZCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(NC=N1)C(=O)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(NC=N1)C(=O)NC([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.